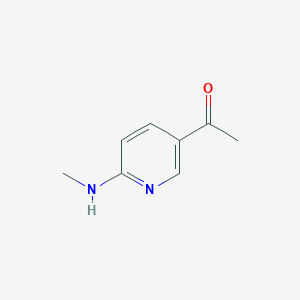![molecular formula C11H14BrN3O B3359434 (S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine CAS No. 855292-41-0](/img/structure/B3359434.png)
(S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine
Overview
Description
“(S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine” is a complex organic compound. It contains a quinuclidine group, which is a type of bicyclic amine, and a bromopyrimidine group, which is a type of halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional arrangement of its atoms in space. The quinuclidine portion of the molecule is a type of bicyclic amine, which means it contains two connected ring structures. The bromopyrimidine portion of the molecule is a type of halogenated heterocycle, which means it contains a ring structure with at least one atom that is not carbon (in this case, nitrogen) and at least one halogen atom (in this case, bromine) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the nitrogen atoms in the pyrimidine ring, and the amine group in the quinuclidine ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
properties
IUPAC Name |
(3S)-3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWHSWBUCLWDV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736374 | |
| Record name | (3S)-3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855292-41-0 | |
| Record name | (3S)-3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

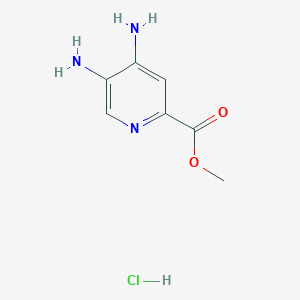

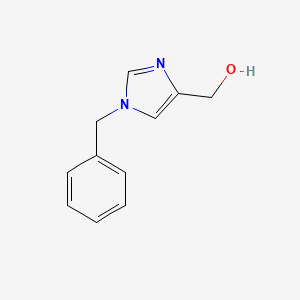

![Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone](/img/structure/B3359380.png)
![8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B3359383.png)
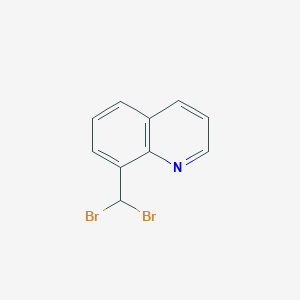
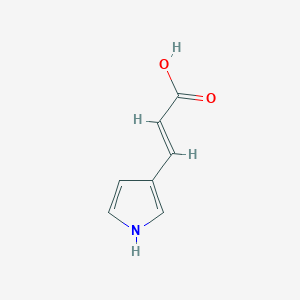
![1H-Pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B3359412.png)

![4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole](/img/structure/B3359426.png)
